molecular formula C17H23N5O2 B2694804 6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-10-8

6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2694804
CAS No.: 887672-10-8
M. Wt: 329.404
InChI Key: QIYRXSHBSCEQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione serves as a chemical backbone for the synthesis of various imidazole and purine derivatives. Studies have explored the synthesis of disubstituted 1-benzylimidazoles as precursors to purine analogs, indicating the potential of the compound in generating structurally diverse molecules with significant biological activities (Alves, Proença, & Booth, 1994). The versatility of the compound is further exemplified in the synthesis of 7,8-polymethylenehypoxanthine derivatives, showcasing its utility in creating polymethylene purine derivatives with potential antiviral and antihypertensive activities (Nilov et al., 1995).

Biological Activities and Applications

The compound and its derivatives have been investigated for various biological activities. For instance, the synthesis of 9-hydroxyalkyl-substituted purines from corresponding imidazole-5-amines suggests the role of these derivatives in medicinal chemistry, potentially offering new avenues for drug discovery (Booth, Dias, & Proença, 1992). Additionally, imidazole derivatives have been synthesized and evaluated for their ligand activity for estrogen receptors and as cytotoxic inhibitors of cyclooxygenase, indicating their potential in cancer therapy (Wiglenda et al., 2005).

Moreover, novel imidazole derivatives have demonstrated antiviral and cytostatic activities, highlighting their significance in developing therapeutic agents against viral infections and cancer (Wittine et al., 2013). The role of these derivatives in the synthesis of 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines further underscores their importance in pharmaceutical research (Alves, Booth, & Proença, 1990).

Material Science Applications

The compound's utility extends beyond medicinal chemistry into material science, where derivatives exhibit unique properties useful for sensor technology and molecular recognition. For example, colorimetric probes based on derivatives of the compound have been developed for selective sensing of fluoride and cyanide ions, showcasing the potential of these molecules in environmental monitoring and safety applications (Kumari, Jha, & Bhattacharya, 2011).

Properties

IUPAC Name

6-cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-5-20-15(23)13-14(19(4)17(20)24)18-16-21(12-8-6-7-9-12)10(2)11(3)22(13)16/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYRXSHBSCEQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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